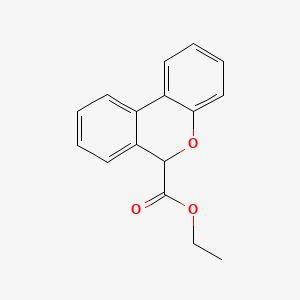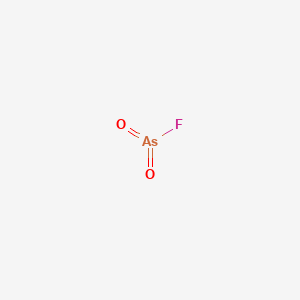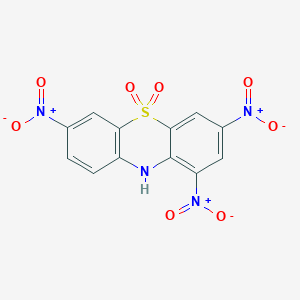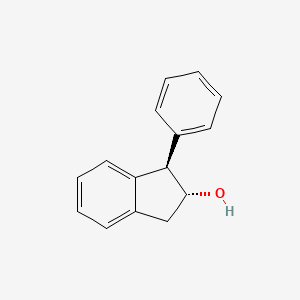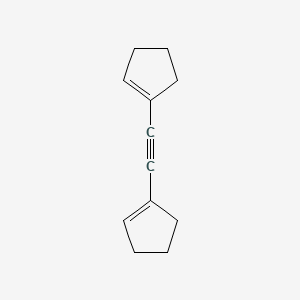
Cyclopentene, 1,1'-(1,2-ethynediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a cyclopentene ring and an ethynediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentene, 1,1’-(1,2-ethynediyl)bis- typically involves the reaction of cyclopentene with ethynediyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between two cyclopentene units . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to promote the coupling process.
Industrial Production Methods
Industrial production of cyclopentene, 1,1’-(1,2-ethynediyl)bis- may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethylene-linked cyclopentene derivatives.
Substitution: Halogenated cyclopentene derivatives.
Applications De Recherche Scientifique
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclopentene, 1,1’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl linkage allows the compound to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions facilitate the formation of reactive intermediates, which can undergo further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: Another cyclopentene derivative with a similar ring structure but different reactivity.
Cyclohexene: A six-membered ring analog with different chemical properties.
1,2-Dicyclopentadiene: A related compound with two cyclopentadiene units linked by a single bond.
Uniqueness
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
80221-19-8 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-[2-(cyclopenten-1-yl)ethynyl]cyclopentene |
InChI |
InChI=1S/C12H14/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h5,7H,1-4,6,8H2 |
Clé InChI |
PPDLDVRVHXABDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)C#CC2=CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


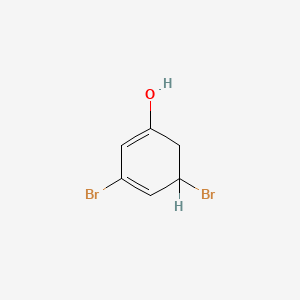
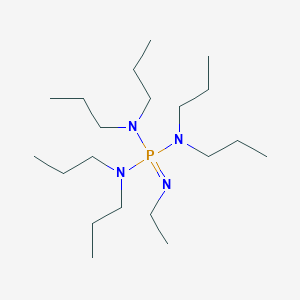
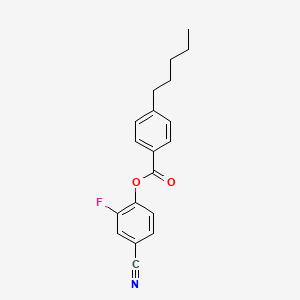
-lambda~2~-stannane](/img/structure/B14417670.png)
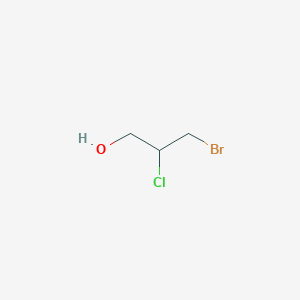
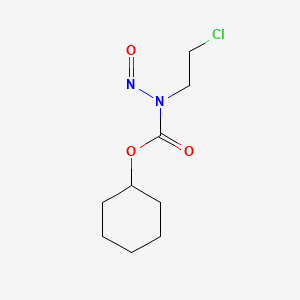
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
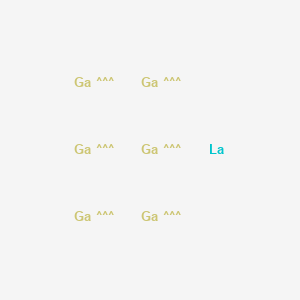

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
